molecular formula C21H17N3O4S B11294266 N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11294266
M. Wt: 407.4 g/mol
InChI Key: HNXXJHBHWPRKAH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with 2-bromoacetyl bromide to form N-(2-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)phenol in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield N-(2-hydroxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiophenyl and oxadiazolyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H17N3O4S/c1-26-17-10-5-3-8-15(17)22-19(25)13-27-16-9-4-2-7-14(16)20-23-21(28-24-20)18-11-6-12-29-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

HNXXJHBHWPRKAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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